Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a thiophene moiety, capped by a cyclopentyl methanone group.
Properties
IUPAC Name |
cyclopentyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-17(12-5-1-2-6-12)20-9-3-7-13(11-20)15-18-19-16(22-15)14-8-4-10-23-14/h4,8,10,12-13H,1-3,5-7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDGLVJOYSNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these intermediates with a piperidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,3,4-Oxadiazole Ring
The thiophene-2-yl substituent on the oxadiazole ring distinguishes this compound from analogs like 2-Cyclopentyl-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone (), which features a phenyl group. Key differences include:
- Lipophilicity : Thiophene (logP ~2.0) is slightly less lipophilic than phenyl (logP ~2.1), which may influence solubility and bioavailability .
| Compound | Oxadiazole Substituent | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | C₂₀H₂₃N₃O₂S* | 369.48* |
| Compound | Phenyl | C₂₁H₂₇N₃O₂ | 353.46 |
*Inferred from structural analysis.
Piperidine and Cyclopentyl Modifications
- Cyclopentyl vs. Azetidine/Other Rings: The cyclopentyl methanone group in the target compound contrasts with the spiro-azetidine in AZD1979 (). AZD1979’s spiro-ring system improves metabolic stability and solubility, whereas the cyclopentyl group in the target compound may prioritize synthetic accessibility over pharmacokinetic optimization .
- Piperidine Positioning: Both the target compound and AZD1979 utilize piperidine as a conformational modulator.
Biological Activity
Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 427.6 g/mol. The compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a thiophene and an oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O2S2 |
| Molecular Weight | 427.6 g/mol |
| CAS Number | 1787879-97-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various cellular processes by binding to enzymes or receptors. The exact pathways influenced by this compound remain under investigation but may include:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may play a role in inhibiting specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : The compound may affect receptor activity that is crucial for various physiological responses.
Antitumor Activity
Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, studies using MTT assays demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential for development as an anticancer agent .
Antimicrobial Properties
The presence of the thiophene ring enhances the antimicrobial activity of the compound. In vitro tests have shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Study on Antitumor Effects
A notable study investigated the cytotoxic effects of compounds similar to this compound on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability at concentrations above 100 nM, with mechanisms involving apoptosis induction through caspase activation .
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of related compounds against drug-resistant strains of bacteria. The results showed that these compounds could significantly inhibit bacterial growth at low concentrations, highlighting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
